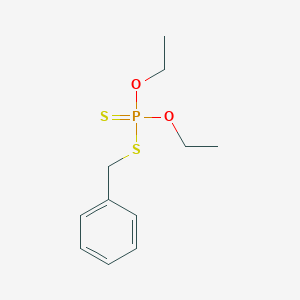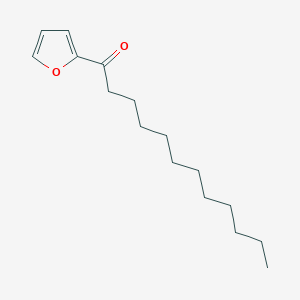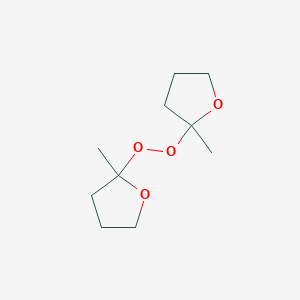
2-Heptadecyl-1-(prop-2-en-1-yl)-4,5-dihydro-1h-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Heptadecyl-1-(prop-2-en-1-yl)-4,5-dihydro-1h-imidazole is a synthetic organic compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing nitrogen atoms in their ring structure. This particular compound features a long heptadecyl chain and a prop-2-en-1-yl group, which may impart unique chemical and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Heptadecyl-1-(prop-2-en-1-yl)-4,5-dihydro-1h-imidazole typically involves the following steps:
Formation of the Imidazole Ring: This can be achieved through the condensation of a suitable diamine with a carbonyl compound under acidic or basic conditions.
Alkylation: The heptadecyl chain can be introduced via an alkylation reaction using a heptadecyl halide.
Addition of the Prop-2-en-1-yl Group: This can be done through a nucleophilic substitution reaction where the imidazole nitrogen attacks a prop-2-en-1-yl halide.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvents), and employing catalysts to increase yield and reduce reaction times.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-en-1-yl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the imidazole ring or the prop-2-en-1-yl group, potentially leading to the formation of saturated derivatives.
Substitution: The heptadecyl chain and the prop-2-en-1-yl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Halides, alkylating agents, and nucleophiles are commonly used in substitution reactions.
Major Products
Oxidation: Epoxides, alcohols, and ketones.
Reduction: Saturated imidazole derivatives.
Substitution: Various substituted imidazole derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2-Heptadecyl-1-(prop-2-en-1-yl)-4,5-dihydro-1h-imidazole may have applications in various fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a ligand in biochemical assays or as a probe in molecular biology.
Medicine: Possible applications in drug development, particularly if the compound exhibits biological activity.
Industry: Use in the formulation of specialty chemicals, surfactants, or as an intermediate in the production of other compounds.
Wirkmechanismus
The mechanism of action of 2-Heptadecyl-1-(prop-2-en-1-yl)-4,5-dihydro-1h-imidazole would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, affecting their function. The long heptadecyl chain may influence its membrane permeability and interaction with lipid bilayers.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Heptadecyl-2-methylimidazole: Similar structure but with a methyl group instead of the prop-2-en-1-yl group.
2-Heptadecyl-4,5-dihydro-1h-imidazole: Lacks the prop-2-en-1-yl group.
1-Heptadecylimidazole: Lacks both the prop-2-en-1-yl group and the dihydro modification.
Uniqueness
The presence of both the heptadecyl chain and the prop-2-en-1-yl group in 2-Heptadecyl-1-(prop-2-en-1-yl)-4,5-dihydro-1h-imidazole may confer unique chemical properties, such as increased hydrophobicity and potential reactivity at the prop-2-en-1-yl group, distinguishing it from similar compounds.
Eigenschaften
CAS-Nummer |
6641-99-2 |
|---|---|
Molekularformel |
C23H44N2 |
Molekulargewicht |
348.6 g/mol |
IUPAC-Name |
2-heptadecyl-1-prop-2-enyl-4,5-dihydroimidazole |
InChI |
InChI=1S/C23H44N2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23-24-20-22-25(23)21-4-2/h4H,2-3,5-22H2,1H3 |
InChI-Schlüssel |
BYSYAGDOWULIKL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC1=NCCN1CC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


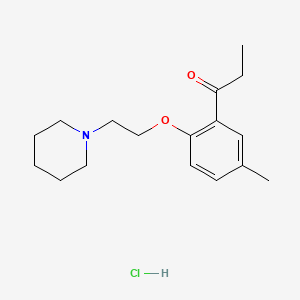
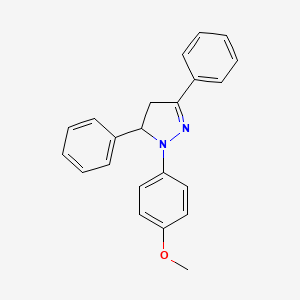
![1-Nitro-2-[(2-phenylcyclopropyl)sulfonyl]benzene](/img/structure/B14718746.png)
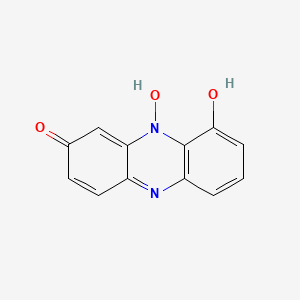
![5-[(4-Chlorophenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B14718762.png)
![4-[4-(4-Hydroxycyclohexyl)hex-3-en-3-yl]cyclohexan-1-one](/img/structure/B14718767.png)

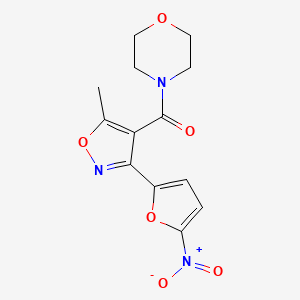
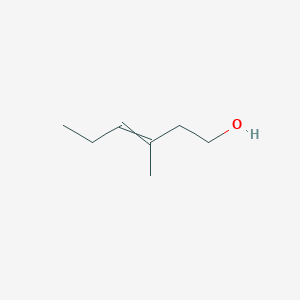

![1H,5H-Dicyclopenta[1,4]dioxin-1,1,2,2,3,3,3a,4a,5,5,6,6,7,7,7a,8a-hexadecol(9CI)](/img/structure/B14718784.png)
